molecular formula C11H11FO B2957504 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 902265-07-0

7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B2957504
CAS No.: 902265-07-0
M. Wt: 178.206
InChI Key: BLVCCKNVRDAYLW-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C11H11FO. It is a fluorinated derivative of tetrahydronaphthalenone, characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 2nd position on the naphthalenone ring.

Scientific Research Applications

7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of 2-methyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent introduction of the fluorine atom. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

  • 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one
  • 7-Fluoro-8-methyl-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
  • 7-Fluoro-2-methyl-3,4-dihydro-1(2H)-naphthalenone

Comparison: 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for various applications .

Properties

IUPAC Name

7-fluoro-2-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-7-2-3-8-4-5-9(12)6-10(8)11(7)13/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVCCKNVRDAYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1=O)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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